![molecular formula C19H17F3N2O3 B2780787 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2034563-84-1](/img/structure/B2780787.png)

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

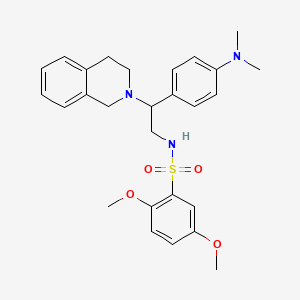

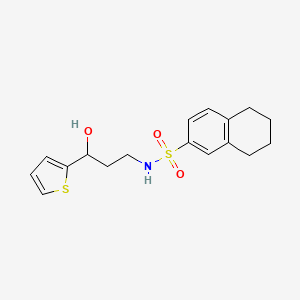

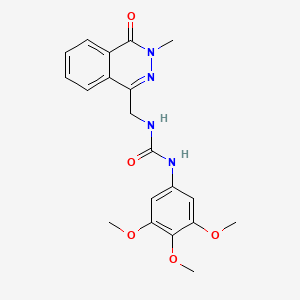

The compound is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether, and a trifluoromethyl group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring, the benzo[d][1,3]dioxol-5-yl group, and the trifluoromethyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could potentially make the compound more lipophilic, while the nitrogen in the pyrrolidine ring could potentially form hydrogen bonds .Scientific Research Applications

Luminescent Properties and Stimuli-Responsive Behavior

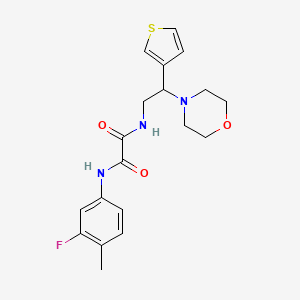

Compounds with structural features similar to the one mentioned have been synthesized and studied for their luminescent properties and stimuli-responsive behavior. For instance, certain derivatives exhibit luminescence in both solution and solid state, forming nano-aggregates with enhanced emission (AEE) in aqueous solutions. These compounds also demonstrate mechanochromic properties, displaying multi-stimuli response to environmental changes, such as solvent polarity, mechanical force, and temperature (Srivastava et al., 2017).

Antioxidant Activity

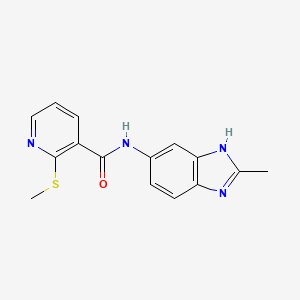

Research into pyrrolidine derivatives has shown that some compounds possess potent antioxidant activities, comparable or superior to well-known antioxidants like ascorbic acid. The antioxidant efficacy of these compounds was evaluated using radical scavenging methods and reducing power assays, highlighting the potential for developing novel antioxidant agents (Tumosienė et al., 2019).

Inhibitory Effects on Soluble Epoxide Hydrolase

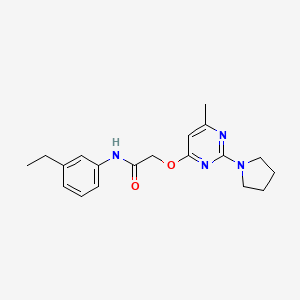

Some pyrrolidine carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in various physiological processes and diseases. These inhibitors were discovered through high-throughput screening and optimized for potency and selectivity, providing useful tool compounds for in vivo investigations of sEH's role in disease models (Thalji et al., 2013).

Synthesis Methods and Chemical Reactivity

Research has also focused on the synthesis of structurally related compounds through efficient and novel methods. These studies often explore the chemical reactivity of such compounds under various conditions, providing insights into their potential applications in synthetic chemistry and material science. For example, one study described a convenient method for converting a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group, a reaction applicable to the preparation of potential antifungal products (Oudir et al., 2006).

Thermostability and Luminescence Studies

Carboxylate-assisted acylamide metal–organic frameworks related to the queried compound have been synthesized and analyzed for their structural characteristics, thermostability, and luminescence properties. These studies contribute to the understanding of the material's properties and potential applications in sensing, imaging, and electronics (Sun et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c20-19(21,22)14-3-1-2-4-15(14)23-18(25)24-8-7-13(10-24)12-5-6-16-17(9-12)27-11-26-16/h1-6,9,13H,7-8,10-11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYCZWNJVAUVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide](/img/structure/B2780710.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2780713.png)

![4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2780715.png)

![N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2780716.png)